4-Methoxy-1,3-benzothiazole-2,7-diamine
Overview
Description
4-Methoxy-1,3-benzothiazole-2,7-diamine is a heterocyclic compound that features a benzothiazole ring substituted with methoxy and diamine groups
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the biosynthesis of arabinogalactan in mycobacterium tuberculosis . This disruption can lead to downstream effects such as impaired cell wall synthesis and bacterial growth inhibition .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may lead to the inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzothiazole-2,7-diamine typically involves the cyclization of 2-aminothiophenols with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes under acidic or basic conditions, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally benign solvents and catalysts. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to yield benzothiazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-benzothiazole-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .
Scientific Research Applications
4-Methoxy-1,3-benzothiazole-2,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
2-Methoxy-1,3-benzothiazole: Similar in structure but lacks the diamine groups.
4-Methoxy-2,7-dimethyl-1,3-benzothiazole: Similar but with methyl groups instead of diamine groups.
Uniqueness: 4-Methoxy-1,3-benzothiazole-2,7-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWTGMVDUJALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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